molecular formula C13H12F3N3O3 B2937750 Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396800-72-8

Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2937750
CAS RN: 1396800-72-8
M. Wt: 315.252
InChI Key: PVVQZLRXGVFARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a trifluoromethyl group, which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group . The compound also contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Finally, it has a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and ring systems. For example, the furan ring is aromatic and may undergo electrophilic aromatic substitution. The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and decrease its reactivity. The exact properties would need to be determined experimentally .

Scientific Research Applications

Pharmaceutical Synthesis

Furan derivatives, such as the compound , have shown promise in the synthesis of active pharmaceutical ingredients. These compounds can be used to create a variety of drugs due to their structural versatility and reactivity. For instance, furan derivatives have been utilized in pharmacology for the treatment of bacterial and parasitic infections .

Antiviral Agents

The structural complexity of furan compounds allows for the development of potent antiviral agents. The trifluoromethyl group, in particular, can enhance the biological activity of these molecules, making them effective against a range of RNA and DNA viruses .

Biomass Conversion

Furan compounds are key intermediates in converting biomass into valuable chemicals. They serve as a bridge between renewable resources and high-demand chemical products, playing a crucial role in the development of sustainable industrial processes .

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to predict its mechanism of action. It would likely depend on the intended use or target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with other molecules .

properties

IUPAC Name

furan-2-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c14-13(15,16)12-18-17-10(22-12)8-3-5-19(6-4-8)11(20)9-2-1-7-21-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVQZLRXGVFARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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